
4-Hydroxy-2-Methoxybenzoesäure
Übersicht
Beschreibung
4-Hydroxy-2-methoxybenzoic acid, also known as 4-Methoxysalicylic acid, is a derivative of methoxybenzoic . It has a molecular formula of C8H8O4 , and a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methoxybenzoic acid consists of a benzene ring with a hydroxyl group (OH) and a methoxy group (OCH3) attached to it, along with a carboxyl group (COOH) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxy-2-methoxybenzoic acid are not available, it’s known that benzoic acid derivatives can undergo various reactions in the atmosphere with OH, NO3, and SO4 radicals .Physical And Chemical Properties Analysis
4-Hydroxy-2-methoxybenzoic acid is a solid substance . It has a melting point of 158-159 °C .Wissenschaftliche Forschungsanwendungen
Synthese von 1,3,4-Oxadiazol-Derivaten
4-Hydroxy-2-Methoxybenzoesäure wurde bei der Synthese von 1,3,4-Oxadiazol-Derivaten verwendet . Diese Derivate sind aufgrund ihrer potenziellen immunsuppressiven Aktivität von Interesse. So zeigte beispielsweise die Verbindung 6z, die aus diesem Verfahren gewonnen wurde, eine signifikante biologische Aktivität gegen Lymphknotenzellen, was ihr Potenzial in der medizinischen Forschung zur Modulation der Immunantwort unterstreicht .
Anti-Schlangengift-Aktivität
In der traditionellen Medizin, insbesondere in der indischen Heilkunde, hat sich this compound, isoliert aus dem Wurzelextrakt von „Sarsaparilla“ (Hemidesmus indicus), als vielversprechendes Anti-Schlangengift erwiesen . Diese Anwendung ist in Regionen von Bedeutung, in denen Schlangenbisse ein häufiges Gesundheitsproblem darstellen, und kann zur Entwicklung neuer Therapeutika beitragen.
Aromastoff in Lebensmitteln und Kosmetika
Diese Verbindung kommt in den Wurzeln von Pflanzen der Familie Apocynaceae vor und wird als Aromastoff verwendet, insbesondere in Südindien . Ihre Anwendung erstreckt sich auf die Lebensmittel- und Getränkeindustrie, wo sie zu den sensorischen Eigenschaften von Produkten beiträgt.
Medizinische Eigenschaften
This compound weist verschiedene medizinische Eigenschaften auf, wie z. B. Anti-Acetylcholinesterase-, Antityrosinase- und Antileukämie-Aktivität . Diese Eigenschaften machen sie zu einer wertvollen Verbindung für die pharmazeutische Forschung und Entwicklung mit dem Potenzial, zur Behandlung von Erkrankungen wie Alzheimer, Hauterkrankungen und Leukämie beizutragen.
Biosyntheseforschung
Die Biosynthese von this compound in Pflanzen war Gegenstand der Forschung und lieferte Einblicke in die Synthesewege von Naturprodukten . Das Verständnis ihrer Biosynthese kann zu Fortschritten in der landwirtschaftlichen Biotechnologie und der nachhaltigen Produktion wertvoller Verbindungen führen.
Nanotechnologieanwendungen
Nanotechnologie ist ein aufstrebendes Feld mit großem Potenzial in der biomedizinischen Forschung. This compound wurde mit Gold-Nanopartikeln konjugiert, was neue Wege für ihre Anwendung in Drug-Delivery-Systemen und diagnostischen Werkzeugen eröffnet .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is used in the synthesis of 1,3,4-oxadiazole derivatives , which have been synthesized for their potential immunosuppressive activity .
Mode of Action
It’s known that the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
It’s known that benzoic acids, which include 4-hydroxy-2-methoxybenzoic acid, are the building blocks of most of the phenolic compounds in foods . These compounds are biosynthesized using shikimate and the core phenylpropanoid pathways .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives derived from 4-methoxysalicylic acid have shown potential immunosuppressive activity .
Action Environment
It’s known that proper storage of 4-methoxybenzoic acid, a related compound, is crucial to maintain its chemical integrity and ensure safety . It should be stored in a cool, dry place, away from direct sunlight and moisture .
Biochemische Analyse
Biochemical Properties
4-Hydroxy-2-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme heme oxygenase-1 (HO-1), which is involved in the degradation of heme to biliverdin, carbon monoxide, and free iron. 4-Hydroxy-2-methoxybenzoic acid has been shown to modulate the activity of HO-1, leading to its anti-inflammatory and antioxidant effects . Additionally, this compound interacts with myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting MPO activity, 4-Hydroxy-2-methoxybenzoic acid helps reduce oxidative stress and inflammation .
Cellular Effects
4-Hydroxy-2-methoxybenzoic acid exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to protect against carbon tetrachloride-induced hepatotoxicity by reducing lipid peroxidation and collagen content, restoring total glutathione levels, and modulating inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 . In addition, 4-Hydroxy-2-methoxybenzoic acid influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to decrease the activity of heme oxygenase-1 and increase the activity of myeloperoxidase, thereby modulating the cellular redox state and inflammatory response .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-2-methoxybenzoic acid involves several key interactions at the molecular level. This compound binds to and inhibits the activity of myeloperoxidase, reducing the production of reactive oxygen species and oxidative stress . Additionally, 4-Hydroxy-2-methoxybenzoic acid modulates the expression of heme oxygenase-1, leading to its anti-inflammatory and antioxidant effects . These interactions result in the modulation of various signaling pathways and gene expression, ultimately contributing to the compound’s protective effects against cellular damage and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-methoxybenzoic acid have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade significantly under standard laboratory conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 4-Hydroxy-2-methoxybenzoic acid has been found to sustain its protective effects against oxidative stress and inflammation, suggesting its potential for use in chronic conditions .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-methoxybenzoic acid vary with different dosages in animal models. In studies involving male Wistar rats, administration of this compound at a dose of 200 μg/kg per day for 30 days significantly decreased plasma cholesterol, triglycerides, lipoproteins, phospholipids, and free fatty acids . Higher doses of 4-Hydroxy-2-methoxybenzoic acid have been associated with increased hepatoprotective and lipid-lowering effects, but also with potential toxic effects at very high doses . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Hydroxy-2-methoxybenzoic acid is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of various phenolic compounds, including hydroxybenzoic acids. The compound interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), which are key enzymes in the phenylpropanoid pathway . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-methoxybenzoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s solubility and reactivity are influenced by the presence of the methoxy group, which affects its distribution and localization within cells . This distribution is crucial for its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-methoxybenzoic acid plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, post-translational modifications and targeting signals may direct 4-Hydroxy-2-methoxybenzoic acid to specific cellular compartments or organelles, influencing its activity and function .
Eigenschaften
IUPAC Name |
4-hydroxy-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPJBKNXSRAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507155 | |
| Record name | 4-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-34-5 | |
| Record name | 4-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

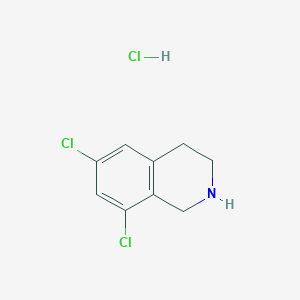
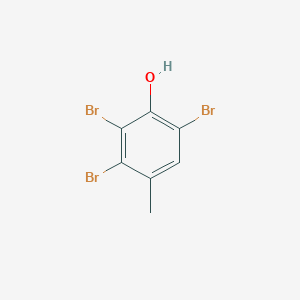

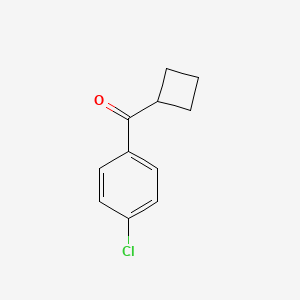
![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)

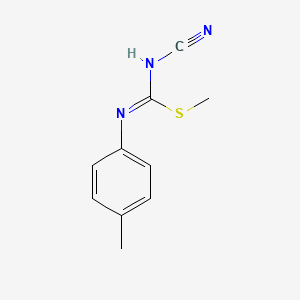

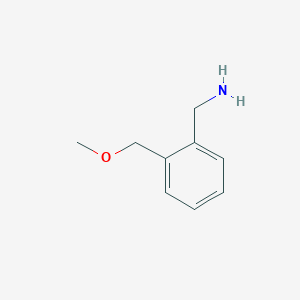
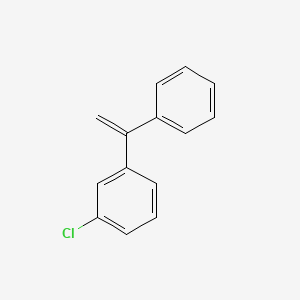
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)

